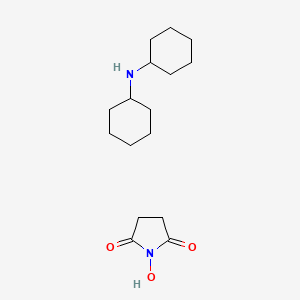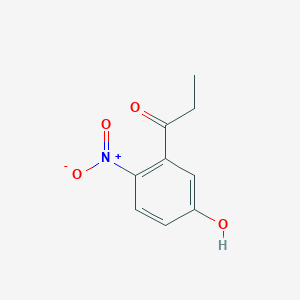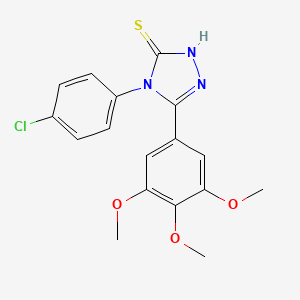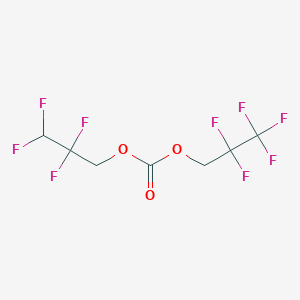![molecular formula C22H20F2N6O2 B12087202 5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide: is a synthetic organic molecule. Its chemical structure comprises a pyrazole core with an amino group, a cyano-substituted piperidine ring, and a difluorophenoxyphenyl moiety. This compound exhibits diverse biological activities and has garnered interest in both research and industry.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of a 3,4-difluorobenzonitrile with a piperidine derivative, followed by cyclization with hydrazine hydrate. Alternatively, a pyrazole carboxylic acid can react with an amine and a cyano group to form the desired compound.
Reaction Conditions:: The reactions typically occur under mild conditions, using suitable solvents and catalysts. For example, the cyclization step may involve refluxing the precursor in ethanol or another solvent. Precise reaction conditions depend on the specific synthetic route employed.
Industrial Production:: While no specific industrial-scale production methods are widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: The pyrazole ring can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the cyano group yields the corresponding amine.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Substitution: Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may yield pyrazole carboxylic acids, while reduction leads to the corresponding amines.
Scientific Research Applications
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine::Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific pathways.
Neurological Disorders: Investigations focus on its effects on neurotransmitter receptors.
Anti-inflammatory Activity:
Industry:: While not yet widely used in industry, its unique structure may inspire new materials or pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action varies based on its specific derivatives. It likely interacts with cellular receptors, enzymes, or signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds include other pyrazoles, piperidine derivatives, and phenyl-substituted molecules. the combination of the amino group, cyano-substituted piperidine, and difluorophenoxyphenyl groups makes this compound distinctive.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C22H20F2N6O2 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H20F2N6O2/c23-14-5-8-18(17(24)10-14)32-16-6-3-13(4-7-16)20-19(22(27)31)21(26)30(28-20)15-2-1-9-29(11-15)12-25/h3-8,10,15H,1-2,9,11,26H2,(H2,27,31) |
InChI Key |
SQFDBQCBXUWICP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C#N)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)F)F)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)









![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)
